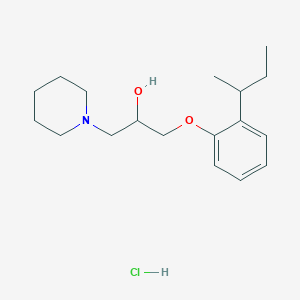
1-(2-(Sec-butyl)phenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Sec-butyl)phenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "SBP-2" and is synthesized using specific methods that ensure its purity and potency. The purpose of
Applications De Recherche Scientifique
1. Synthesis and Pharmacological Properties
- A chapter by Vardanyan (2018) discusses the synthesis methods, pharmacological properties, and uses of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol. This includes compounds like trihexyphenidyl, biperiden, and others, highlighting the broad range of applications these derivatives have in medicinal chemistry Vardanyan, R. (2018).
2. Antidepressant Activity
- Kumar et al. (2004) synthesized several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols and evaluated them for antidepressant activity. The study demonstrates the compound's relevance in developing antidepressant drugs, showing fluoxetine-like antireserpine and anorexigenic activity Kumar, S., Sharma, V., Srivastava, S., Bhandari, K., Shander, G., & Singh, H. (2004).
3. Pharmacological Testing of Piperidine Derivatives
- Bachmann and Jenkins (1951) prepared disubstituted piperidine hydrochlorides for pharmacological testing. This research emphasizes the methodological aspects of creating compounds with potential therapeutic benefits Bachmann, R., & Jenkins, G. L. (1951).
4. Structural Analysis
- Yokota, Uekusa, and Ohashi (1999) performed X-ray analysis on two crystal forms of a closely related compound, paroxetine hydrochloride, offering insights into the structural characteristics that could influence the compound's pharmacological properties Yokota, M., Uekusa, H., & Ohashi, Y. (1999).
5. Bioactive Phenolic Compounds
- Research by Yamali et al. (2016) on phenolic bis Mannich bases demonstrates the cytotoxic and enzyme inhibitory effects of these compounds, which could serve as lead molecules for anticancer drug development Yamali, C., Gul, H., Sakagami, H., & Supuran, C. (2016).
Propriétés
IUPAC Name |
1-(2-butan-2-ylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-3-15(2)17-9-5-6-10-18(17)21-14-16(20)13-19-11-7-4-8-12-19;/h5-6,9-10,15-16,20H,3-4,7-8,11-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQSKIKNTBEOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Sec-butyl)phenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

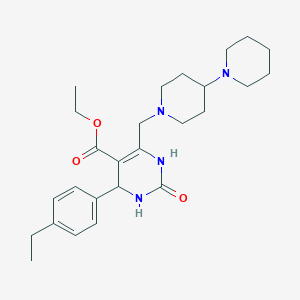
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione](/img/structure/B2743372.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743373.png)
![7-(3,4-dichlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743375.png)

![1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2743383.png)
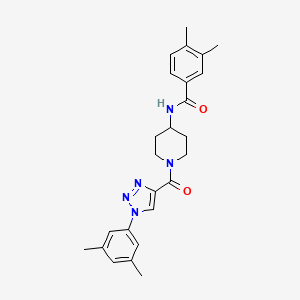
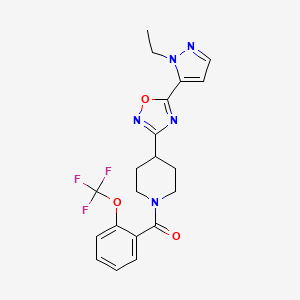
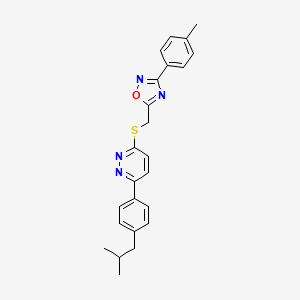
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2743387.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B2743389.png)

![1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2743392.png)
![3-chloro-4-fluoro-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzenesulfonamide](/img/structure/B2743393.png)